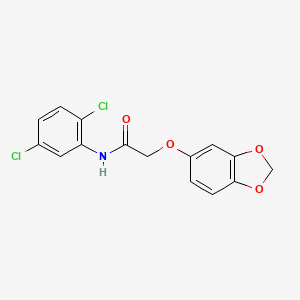
2-(1,3-benzodioxol-5-yloxy)-N-(2,5-dichlorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,3-benzodioxol-5-yloxy)-N-(2,5-dichlorophenyl)acetamide, also known as BDDA, is a chemical compound that has been widely used in scientific research for its potential therapeutic applications. BDDA belongs to the class of benzodioxole compounds that have been found to have various biological activities.
Mecanismo De Acción
The mechanism of action of 2-(1,3-benzodioxol-5-yloxy)-N-(2,5-dichlorophenyl)acetamide is not fully understood. However, it is believed to exert its effects through the modulation of various signaling pathways. This compound has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the regulation of inflammation. It has also been found to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in the regulation of energy metabolism. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the epigenetic regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). This compound has also been found to increase the levels of anti-inflammatory cytokines such as interleukin-10 (IL-10). It has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins. This compound has been found to increase the levels of glutathione, a potent antioxidant that protects cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(1,3-benzodioxol-5-yloxy)-N-(2,5-dichlorophenyl)acetamide has several advantages for lab experiments. It is relatively easy to synthesize and has good stability. This compound has been found to have low toxicity and is well-tolerated in animal models. However, this compound has some limitations for lab experiments. It has poor solubility in water, which can limit its use in certain assays. This compound has also been found to have low bioavailability, which can limit its effectiveness in vivo.
Direcciones Futuras
There are several future directions for the research on 2-(1,3-benzodioxol-5-yloxy)-N-(2,5-dichlorophenyl)acetamide. One area of interest is the potential use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has been shown to protect neurons from oxidative stress and prevent neurodegeneration in animal models. Another area of interest is the potential use of this compound in the treatment of cancer. This compound has been found to induce apoptosis in cancer cells and inhibit the growth of tumors. Further research is needed to determine the optimal dosage and administration of this compound for these potential therapeutic applications.
Métodos De Síntesis
2-(1,3-benzodioxol-5-yloxy)-N-(2,5-dichlorophenyl)acetamide can be synthesized through a multi-step process using commercially available starting materials. The synthesis involves the reaction of 2,5-dichlorophenylacetic acid with 1,3-benzodioxole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with an amine such as N,N-dimethylformamide (DMF) to yield this compound.
Aplicaciones Científicas De Investigación
2-(1,3-benzodioxol-5-yloxy)-N-(2,5-dichlorophenyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases. It has been found to have anti-inflammatory, anti-cancer, and neuroprotective effects. This compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. It has also been found to induce apoptosis in cancer cells and inhibit the growth of tumors. This compound has been shown to protect neurons from oxidative stress and prevent neurodegeneration.
Propiedades
IUPAC Name |
2-(1,3-benzodioxol-5-yloxy)-N-(2,5-dichlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2NO4/c16-9-1-3-11(17)12(5-9)18-15(19)7-20-10-2-4-13-14(6-10)22-8-21-13/h1-6H,7-8H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJVWKNJSDRLETH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OCC(=O)NC3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-(tert-butyl)-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylurea](/img/structure/B5864964.png)
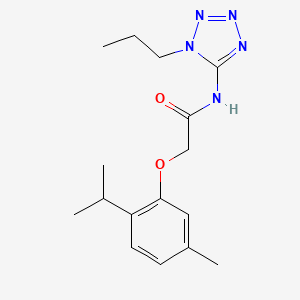

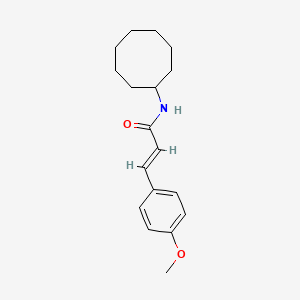
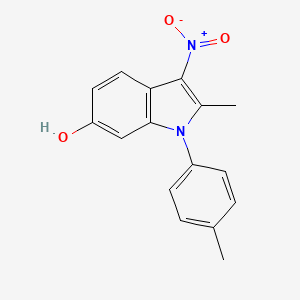
![4-[4-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)-1-piperazinyl]-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B5864985.png)
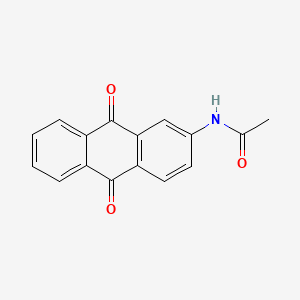
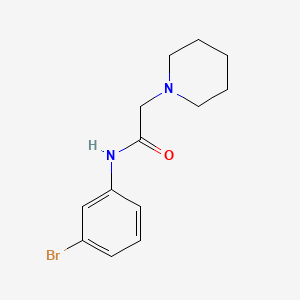


![N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-2,2-dimethylpropanamide](/img/structure/B5865031.png)
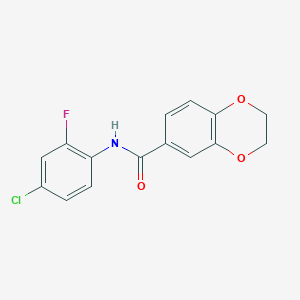

![N-[1-(3,4-dimethoxyphenyl)ethylidene]-4-(1-naphthylmethyl)-1-piperazinamine hydrochloride](/img/structure/B5865040.png)